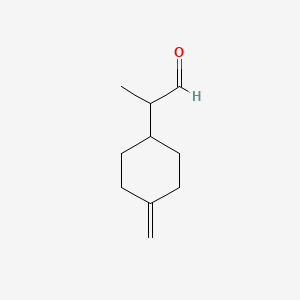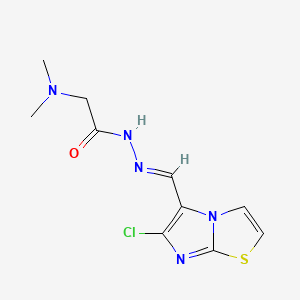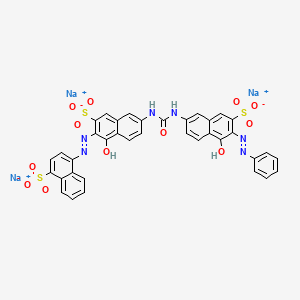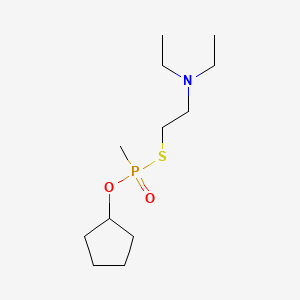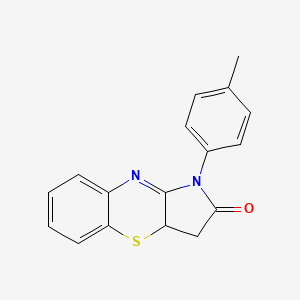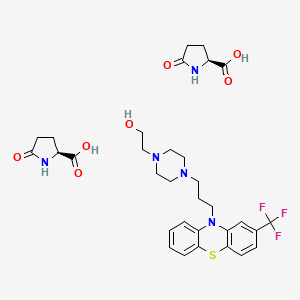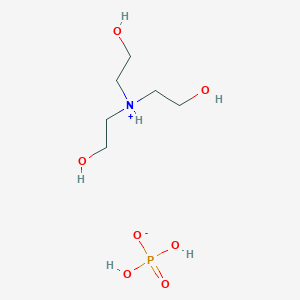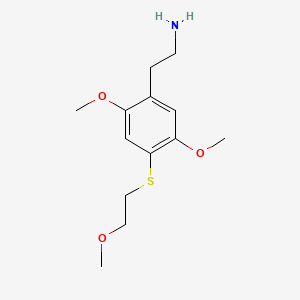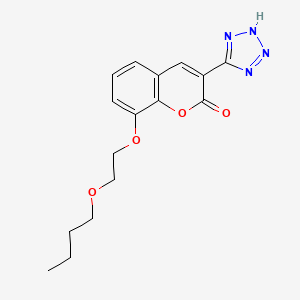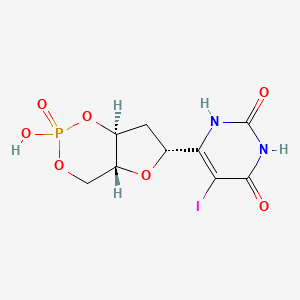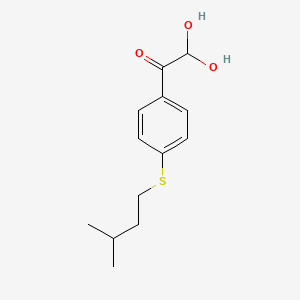
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- is an organic compound with the molecular formula C13H18O3S . This compound is characterized by the presence of a phenyl ring substituted with a 3-methylbutylthio group and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- typically involves the reaction of 4-(3-methylbutylthio)phenol with suitable reagents to introduce the ethanone and hydroxyl groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of 4-(3-methylbutylthio)phenol using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The carbonyl group in ethanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(2,4-dihydroxyphenyl)- : This compound has a similar structure but lacks the 3-methylbutylthio group, making it less hydrophobic.
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- : This compound contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
Uniqueness
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- is unique due to the presence of the 3-methylbutylthio group, which imparts distinct hydrophobic properties and influences its reactivity and interactions in various chemical and biological systems.
Propiedades
Número CAS |
53066-78-7 |
|---|---|
Fórmula molecular |
C13H18O3S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
2,2-dihydroxy-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3S/c1-9(2)7-8-17-11-5-3-10(4-6-11)12(14)13(15)16/h3-6,9,13,15-16H,7-8H2,1-2H3 |
Clave InChI |
NJSYWZXMXREHIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCSC1=CC=C(C=C1)C(=O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


